2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[(6-tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10-6-7-11(15-14-10)13-8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPJRQFQRVFUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Formation of the Cyclobutanol Ring: The cyclobutanol ring is formed through cyclization reactions involving suitable precursors, such as cyclobutanone derivatives.
Coupling Reactions: The final step involves coupling the pyridazine derivative with the cyclobutanol derivative using appropriate coupling agents and conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Similar in having a tert-butyl group and a heterocyclic ring.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Shares the tert-butyl substitution and heterocyclic structure.
Uniqueness
2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring, an amino group, and a tert-butyl-substituted pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Q & A
Q. What are the established synthetic routes for 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclobutane Ring Formation : A [2+2] cycloaddition reaction between alkenes or strained precursors under UV light or thermal conditions generates the cyclobutane core .
Hydroxyl Group Introduction : Hydroboration-oxidation of cyclobutene intermediates selectively installs the hydroxyl group at the 1-position .
Pyridazine Functionalization : Nucleophilic substitution (e.g., Buchwald-Hartwig amination) attaches the 6-tert-butylpyridazin-3-yl moiety to the cyclobutane ring. Optimize solvent (e.g., DMF) and catalysts (e.g., Pd(OAc)₂) for yield .
Characterization : Validate purity via HPLC and structural confirmation using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemistry of the cyclobutane ring confirmed?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal structure refinement to assign absolute configuration .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and quantify enantiomeric excess (ee) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemical assignments .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Steric Effects : Perform kinetic studies (e.g., SN2 reactions) comparing tert-butyl with smaller substituents (e.g., methyl) to quantify steric hindrance .
- Lipophilicity : Calculate logP values (via HPLC retention times) to assess hydrophobicity-driven membrane permeability .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases) .
Example Data :
| Substituent | logP (Experimental) | Binding Affinity (Kd, nM) |
|---|---|---|
| Tert-butyl | 3.2 | 15 |
| Methoxy | 1.8 | 50 |
| Bromo | 2.5 | 30 |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with mutagenesis data .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. trifluoromethyl) with activity data to design analogs .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with XRD. For ambiguous peaks, use -labeled analogs .
- DFT Calculations : Compare computed (Gaussian 16) and experimental NMR chemical shifts to identify misassignments .
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility not captured in XRD .
Data-Driven Analysis
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Screen Ru- or Rh-based catalysts (e.g., Noyori-type) for asymmetric hydrogenation of ketone intermediates .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer, achieving >90% ee .
Table : Catalyst Screening Results
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-BINAP | 85 | 70 |
| Rh-JosiPhos | 92 | 65 |
| Lipase CAL-B | 95 | 80 |
Specialized Applications
Q. How to assess the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Use ADP-Glo™ kinase assays (Promega) to measure IC₅₀ values against target kinases (e.g., JAK2) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., K562) .
- Selectivity Profiling : Screen against a panel of 100+ kinases (Eurofins) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
